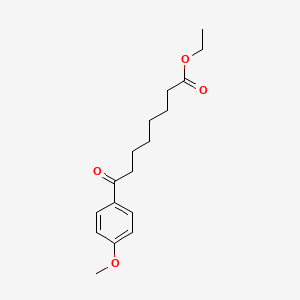

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate

Overview

Description

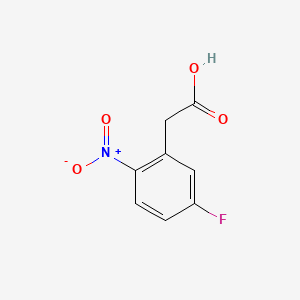

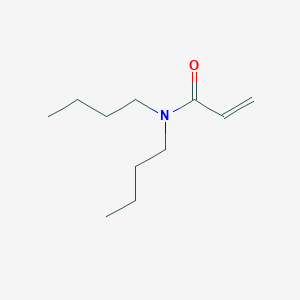

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, also known as EMOO, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester of an aliphatic carboxylic acid and a phenol, and is a colorless liquid at room temperature. EMOO is an important intermediate in the synthesis of a variety of compounds, and it has been used in a number of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, a compound related to the family of esters and phenyl derivatives, has been a subject of interest in various synthetic and structural studies. For instance, the study of Schiff bases like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol by Yaeghoobi et al. (2009) delves into the planarity and angular disposition of the methoxyphenyl component, which shares structural similarities with the ethyl 8-(4-methoxyphenyl)-8-oxooctanoate. This type of research contributes to the understanding of molecular geometry and hydrogen bonding potential, which is crucial for applications in material science and molecular engineering (Yaeghoobi, Rahman, & Ng, 2009).

Nonlinear Optical (NLO) Properties

Another significant area of application is in the exploration of nonlinear optical (NLO) properties. Kiven et al. (2023) investigated the NLO characteristics of derivatives related to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate using density functional theory (DFT). These compounds exhibit promising potential as NLO materials due to their significant hyperpolarizabilities and UV absorption, indicating their utility in photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of compounds containing the 4-methoxyphenyl group, akin to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, have also been studied. Raghavendra et al. (2016) synthesized compounds with structural elements similar to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate and tested them for antimicrobial and antioxidant activities. This research indicates potential applications in developing new antimicrobial agents and antioxidants for pharmaceutical and food industries (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Crystal Packing and Molecular Interactions

The study of crystal packing and molecular interactions is another area where ethyl 8-(4-methoxyphenyl)-8-oxooctanoate-related compounds have been explored. Zhang et al. (2011) investigated ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions like N⋯π and O⋯π in the crystal structure. Such studies are vital for understanding solid-state properties and designing materials with specific mechanical or electronic properties (Zhang, Wu, & Zhang, 2011).

properties

IUPAC Name |

ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAKQIVMCICRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446201 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |

CAS RN |

362669-41-8 | |

| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)